

# Technical Support Center: Nuclease Contamination in Magnesium Acetate Solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Magnesiumacetate*

Cat. No.: *B12058344*

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with DNase and RNase contamination in magnesium acetate solutions.

## Frequently Asked Questions (FAQs)

Q1: What are DNases and RNases, and why are they a problem in magnesium acetate solutions?

DNases (Deoxyribonucleases) and RNases (Ribonucleases) are enzymes that degrade DNA and RNA, respectively.[1] Their presence in magnesium acetate solutions, a common reagent in molecular biology, can compromise experiments that rely on the integrity of nucleic acids, such as PCR, RT-PCR, RNA sequencing, and in vitro transcription. Even minute amounts of these enzymes can lead to sample degradation and erroneous results.

Q2: What are the common sources of DNase and RNase contamination in the laboratory?

Nuclease contamination can originate from various sources, making it a persistent challenge. Key sources include:

- Personnel: Hands and dust particles can carry bacteria and molds, which are common sources of nucleases.[2] Always wear gloves.

- Reagents and Water: Water sources, containers, and equipment used for preparing reagents can be contaminated.[3]
- Labware: Plastic consumables like tubes and pipette tips can introduce nucleases if not certified as nuclease-free. Reusing flasks or improper storage can also be a source.
- Environment: Dust particles and microorganisms present in the laboratory environment are significant sources of contamination.[4]
- Enzyme Preparations: Commercially purchased or laboratory-prepared enzymes can sometimes be a source of cross-contamination with other nucleases.[5]

Q3: How can I prepare a nuclease-free magnesium acetate solution in the lab?

Preparing a nuclease-free magnesium acetate solution requires careful handling and the use of nuclease-free components.

- Use High-Quality Reagents: Start with high-purity, molecular biology grade magnesium acetate. Some suppliers offer certified nuclease-free magnesium acetate.[6]
- Treat Water with DEPC: Use water that has been treated with Diethylpyrocarbonate (DEPC) to inactivate RNases.[2] Add 0.1% (v/v) DEPC to the water, incubate for at least two hours at room temperature (or overnight at 37°C), and then autoclave to break down the DEPC. Caution: DEPC is a suspected carcinogen and should be handled with care in a fume hood.
- Use Nuclease-Free Glassware and Plasticware: Bake glassware at 240°C for at least 4 hours.[2] Use sterile, disposable polypropylene tubes that are certified RNase-free.[2]
- Dissolve Magnesium Acetate: Dissolve the magnesium acetate in the prepared DEPC-treated, autoclaved water using a baked spatula.
- Sterile Filter: For final sterilization and removal of any particulate matter, filter the solution through a 0.22-micron filter.[7]

Q4: Can I autoclave my magnesium acetate solution to eliminate nuclease contamination?

Autoclaving alone is not fully effective for inactivating all RNases.[2][8] While it can reduce the activity of some RNases, many can refold and regain activity upon cooling.[8][9] Therefore, autoclaving is often insufficient as the sole method of decontamination, especially for RNA work.[10] For DNases, autoclaving is generally more effective. However, for complete assurance, especially for RNase removal, other methods like DEPC treatment of the water used are recommended.

## Troubleshooting Guides

Problem: My RNA is degraded after using my prepared magnesium acetate solution.

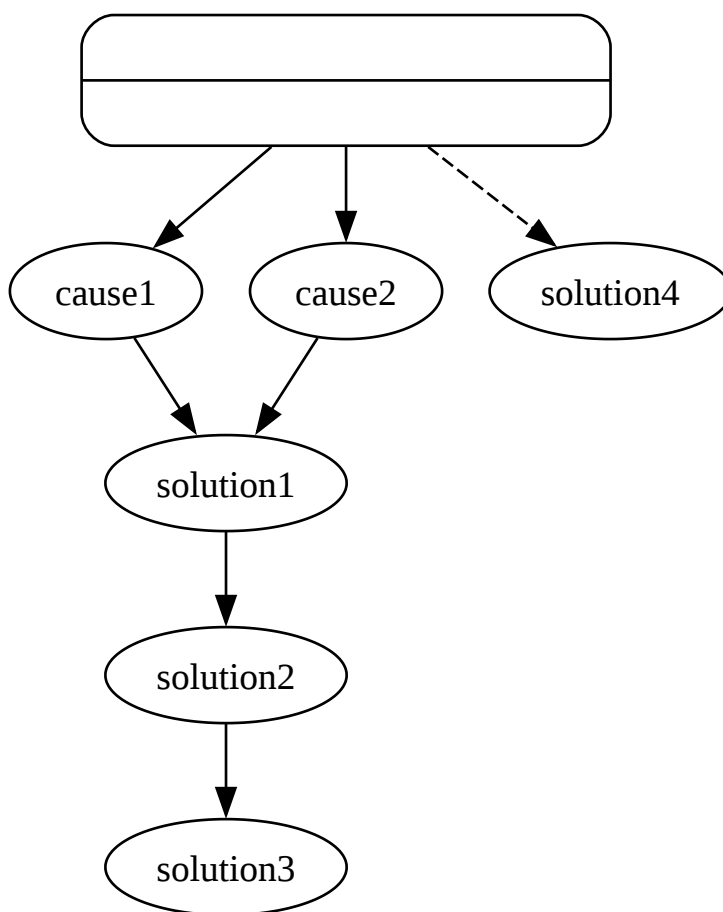
This issue strongly suggests RNase contamination. Follow these troubleshooting steps:

[Click to download full resolution via product page](#)

### RNA Degradation Troubleshooting Workflow

Problem: I am seeing non-specific bands or no product in my PCR/RT-PCR reaction where magnesium acetate is a component.

While other factors can cause PCR failure, DNase or RNase contamination in the magnesium acetate can be a culprit.



[Click to download full resolution via product page](#)

## PCR/RT-PCR Troubleshooting Logic

# Experimental Protocols

## Protocol 1: Detection of DNase and RNase Activity using Fluorescence-Based Assays

Commercial kits are available for the sensitive detection of DNase and RNase activity.<sup>[1][3][11]</sup><sup>[12]</sup> The general principle involves a fluorescence-quenched oligonucleotide probe. In the presence of nucleases, the probe is cleaved, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal.<sup>[1][3][11]</sup>

### General Workflow:

- Sample Preparation: Collect an aliquot of the magnesium acetate solution to be tested.

- **Assay Setup:** In a microplate or reaction tube, combine the provided reaction buffer, the fluorescently-labeled substrate, and your magnesium acetate sample. Include positive and negative controls.
- **Incubation:** Incubate the reaction at the temperature and for the duration specified by the kit manufacturer (e.g., 37°C for 30-60 minutes).[\[1\]](#)[\[3\]](#)[\[11\]](#)
- **Detection:** Measure the fluorescence using a fluorometer or visualize under a UV illuminator. [\[1\]](#)[\[3\]](#)[\[11\]](#) An increase in fluorescence compared to the negative control indicates the presence of nuclease activity.

## Protocol 2: DEPC Treatment of Water for Nuclease-Free Solutions

This protocol is for preparing RNase-free water to be used in making solutions like magnesium acetate.

### Materials:

- High-purity water (e.g., Milli-Q)
- Diethylpyrocarbonate (DEPC)
- Autoclave-safe glass bottle
- Stir bar

### Procedure:

- In a fume hood, add 1 ml of DEPC to 1 liter of high-purity water (for a 0.1% solution).[\[2\]](#)
- Stir vigorously for 30 minutes to ensure the DEPC is well-dissolved.
- Incubate the solution for at least 2 hours at 37°C, or overnight at room temperature.[\[2\]](#)[\[13\]](#)
- Autoclave the treated water for at least 15 minutes to inactivate the DEPC.[\[2\]](#)[\[14\]](#) The breakdown of DEPC produces ethanol and CO<sub>2</sub>. A faint sweet or alcoholic smell after autoclaving is normal and does not indicate remaining active DEPC.[\[14\]](#)

- Allow the water to cool completely before use. This water can now be used to dissolve magnesium acetate and other reagents.

Important Note: Do not use DEPC to treat solutions containing Tris or other primary amines, as it will react with them and become inactivated.[\[10\]](#)[\[14\]](#) Treat the water with DEPC first, and then dissolve the Tris buffer.[\[2\]](#)

## Data Presentation

Table 1: Comparison of Nuclease Inactivation Methods

Method	Target Nuclease	Efficacy	Advantages	Disadvantages
Autoclaving	DNases, some RNases	Partially effective for RNases[8] [15]	Simple, readily available	RNases can renature and regain activity.[8] Not sufficient for all applications. [2]
DEPC Treatment	RNases	Highly effective	Thoroughly inactivates RNases	Toxic (suspected carcinogen)[2], cannot be used with Tris buffers[14], requires autoclaving post-treatment.
Baking (Dry Heat)	DNases and RNases	Highly effective for glassware	Effective and chemical-free	Only suitable for glass and metal items, requires high temperatures (e.g., 240°C for 4+ hours).[2]
UV Irradiation	RNases	Can be effective[16]	Chemical-free	Requires direct exposure of the entire solution, effectiveness can vary.[16]
Commercial Decontamination Solutions	DNases and RNases	Highly effective for surfaces	Fast-acting, non-toxic alternatives to DEPC available[17]	Primarily for surface decontamination, not for direct addition to solutions.

Table 2: Troubleshooting Common Issues in Nuclease-Sensitive Experiments

Observation	Potential Nuclease-Related Cause	Recommended Action
RNA degradation (smearing on gel)	RNase contamination in magnesium acetate or other reagents.	Prepare fresh, nuclease-free solutions. Use certified nuclease-free labware. Test reagents for RNase activity. <a href="#">[18]</a>
No PCR product	DNase contamination degrading the DNA template.	Use a fresh aliquot of magnesium acetate. Prepare new solutions using nuclease-free techniques. Include a positive control. <a href="#">[19]</a>
False positives in RT-PCR (- RT control shows a band)	Contaminating genomic DNA in the RNA sample.	Treat the RNA sample with a high-quality, RNase-free DNase I. <a href="#">[20]</a>
Inconsistent results between experiments	Intermittent contamination from handling or environment.	Reinforce aseptic techniques. Regularly decontaminate work surfaces and pipettes. Use filter tips.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [bostonbioproducts.com](https://bostonbioproducts.com) [[bostonbioproducts.com](https://bostonbioproducts.com)]
- 2. [josephgroup.ucsd.edu](https://josephgroup.ucsd.edu) [[josephgroup.ucsd.edu](https://josephgroup.ucsd.edu)]
- 3. [bostonbioproducts.com](https://bostonbioproducts.com) [[bostonbioproducts.com](https://bostonbioproducts.com)]



- 4. [agscientific.com](https://agscientific.com) [[agscientific.com](https://agscientific.com)]
- 5. Living with RNase: Sources & Contamination Control | Thermo Fisher Scientific - TW [[thermofisher.com](https://thermofisher.com)]
- 6. [rpicorp.com](https://rpicorp.com) [[rpicorp.com](https://rpicorp.com)]
- 7. [bostonbioproducts.com](https://bostonbioproducts.com) [[bostonbioproducts.com](https://bostonbioproducts.com)]
- 8. Autoclave to kill RNases/DNases? - Molecular Biology [[protocol-online.org](https://protocol-online.org)]
- 9. Irreversible thermoinactivation of ribonuclease-A by soft-hydrothermal processing - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [rochesequencingstore.com](https://rochesequencingstore.com) [[rochesequencingstore.com](https://rochesequencingstore.com)]
- 11. RNase Detection | Thermo Fisher Scientific - US [[thermofisher.com](https://thermofisher.com)]
- 12. [raybiotech.com](https://raybiotech.com) [[raybiotech.com](https://raybiotech.com)]
- 13. [nbinno.com](https://nbinno.com) [[nbinno.com](https://nbinno.com)]
- 14. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - US [[thermofisher.com](https://thermofisher.com)]
- 15. RNase and DEPC Treatment: Fact or Laboratory Myth | Thermo Fisher Scientific - JP [[thermofisher.com](https://thermofisher.com)]
- 16. [phoseon.com](https://phoseon.com) [[phoseon.com](https://phoseon.com)]
- 17. [biobasic.com](https://biobasic.com) [[biobasic.com](https://biobasic.com)]
- 18. Troubleshooting Guide: RNA Extraction for Sequencing - CD Genomics [[rna.cd-genomics.com](https://rna.cd-genomics.com)]
- 19. [neb.com](https://neb.com) [[neb.com](https://neb.com)]
- 20. DNase Treatment & Removal Reagents | Thermo Fisher Scientific - US [[thermofisher.com](https://thermofisher.com)]
- To cite this document: BenchChem. [Technical Support Center: Nuclease Contamination in Magnesium Acetate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12058344#challenges-with-dnase-and-rnase-contamination-in-magnesium-acetate-solutions>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)